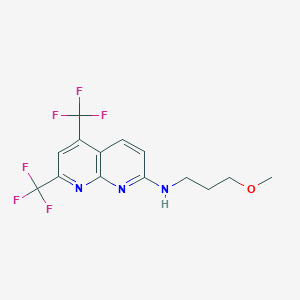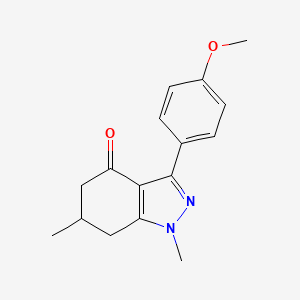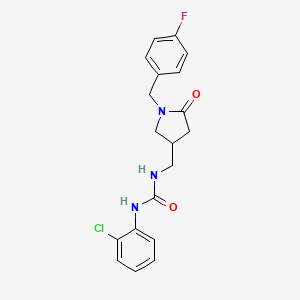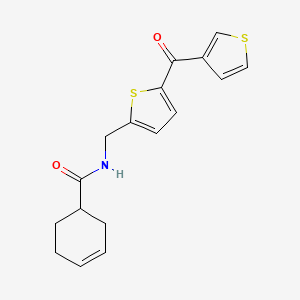
N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of naphthyridine derivatives and has been identified as a potent inhibitor of protein kinase C (PKC) enzymes. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Materials
Researchers have developed novel organosoluble fluorinated polyimides using trifluoromethyl-substituted bis(ether amine) monomers, showcasing their application in creating materials with desirable properties like low moisture absorption, low dielectric constants, and high thermal stability. These polyimides exhibit excellent solubility in organic solvents, are capable of forming transparent, flexible, and strong films, and have UV-visible absorption cutoff wavelengths, indicating their potential in electronics and optics applications due to their low dielectric constants and good thermal properties (Chung & Hsiao, 2008).
Advanced Polymer Synthesis
The synthesis of polyimides from trifluoromethylated bis(ether amine) and aromatic tetracarboxylic dianhydrides results in materials with moderate to high molecular weights, showcasing flexibility, toughness, and solubility in polar solvents. These materials' high glass-transition and softening temperatures, alongside their decomposition stability, highlight their utility in high-performance applications requiring durable and stable polymeric materials (Hsiao, Yang, & Huang, 2004).
Chemical Synthesis and Reactivity Studies
Studies on β-amino α,β-unsaturated esters' reactions with amines have led to the synthesis of new derivatives of quinazolines, indicating the broad applicability of such compounds in chemical synthesis and potential pharmacological applications. This research highlights the complexity and versatility of reactions involving naphthyridine derivatives, offering insights into novel synthetic pathways (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
Investigation of Fluorinated Compounds for Material Science
Research into highly soluble fluorinated polyimides based on asymmetric bis(ether amine) monomers demonstrates the production of materials with low moisture absorptions, low dielectric constants, and significant ultraviolet-visible absorption cutoff wavelengths. These properties make such polyimides suitable for applications in electronics, where materials with specific dielectric and absorption characteristics are required (Chung, Lee, Lin, & Hsiao, 2009).
Application in Chromatography and Electrochemical Detection
The use of ionic liquid for improving the separation and quantization of aromatic amines in hair dyes via liquid chromatography coupled to electrochemical detection highlights a novel application of naphthyridin-2-amine derivatives in analytical chemistry. This methodology offers a more effective approach to identifying contaminants in consumer products, showcasing the compound's relevance in improving analytical techniques (Lizier & Zanoni, 2012).
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6N3O/c1-24-6-2-5-21-11-4-3-8-9(13(15,16)17)7-10(14(18,19)20)22-12(8)23-11/h3-4,7H,2,5-6H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWERJEMDBFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2872529.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2872530.png)
![2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2872531.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)


![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2872546.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)